molecular formula C6H8N4O B12954874 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide

Cat. No.: B12954874
M. Wt: 152.15 g/mol
InChI Key: SCHHRYOTSMZAQO-UHFFFAOYSA-N
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Description

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the use of an aldehyde, a β-keto ester, and urea or thiourea. For this compound, the specific reactants are 2-methyl-3-oxobutanoic acid ethyl ester, formamide, and ammonium acetate. The reaction is carried out under reflux conditions in ethanol as the solvent, yielding the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.

    Reduction: 2-Methyl-6-hydroxy-1,6-dihydropyrimidine-5-carboximidamide.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, which is beneficial in treating hyperuricemia and gout.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a xanthine oxidase inhibitor sets it apart from other pyrimidine derivatives, making it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-methyl-6-oxo-1H-pyrimidine-5-carboximidamide

InChI

InChI=1S/C6H8N4O/c1-3-9-2-4(5(7)8)6(11)10-3/h2H,1H3,(H3,7,8)(H,9,10,11)

InChI Key

SCHHRYOTSMZAQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1)C(=N)N

Origin of Product

United States

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